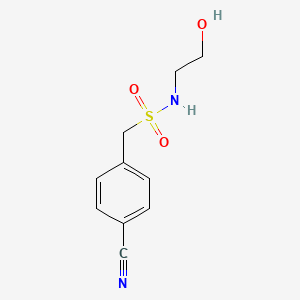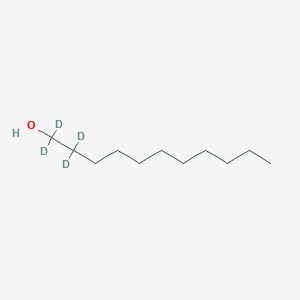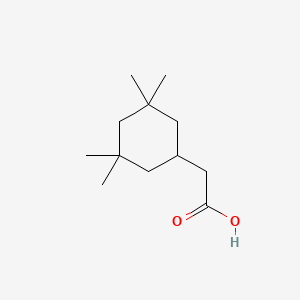
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrolidine class of compounds Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- 3-[(4-Methoxyphenyl)methyl]-pyrrolidine hydrochloride
- Pyrrolidine-2-one derivatives
Comparison: Compared to similar compounds, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride may exhibit unique properties such as higher potency or selectivity for certain biological targets. Its structural features, including the methoxyphenyl group and the pyrrolidine ring, contribute to its distinct chemical and biological profile .
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H |
InChI Key |
JQSBBHMSYOLOFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)

![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)






